Methiocarb sulfone

Description

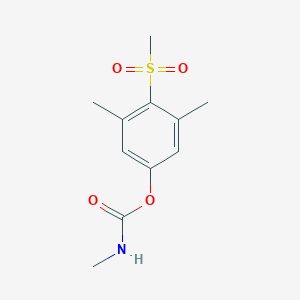

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBJMKAMQIOAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042138 | |

| Record name | Methiocarb sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-25-1 | |

| Record name | Methiocarb sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiocarb sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiocarb sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOCARB SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9FTK96C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methiocarb sulfone chemical structure and properties

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of methiocarb (B1676386) sulfone. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document details the physicochemical characteristics, toxicological profile, and analytical methodologies for methiocarb sulfone, supported by experimental data and visual diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is a metabolite of the carbamate (B1207046) pesticide methiocarb.[1][2] The chemical structure of this compound is characterized by a phenyl methylcarbamate core with a methylsulfonyl group and two methyl groups attached to the benzene (B151609) ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate[3] |

| CAS Number | 2179-25-1[3] |

| Molecular Formula | C11H15NO4S[3] |

| Molecular Weight | 257.31 g/mol [3] |

| Synonyms | Mesurol sulfone, Mercaptodimethursulfon, Bayer 37344 sulfone[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | White powder |

| Melting Point | Not available |

| Boiling Point | 422.9 ± 45.0 °C (Predicted)[4][5] |

| Water Solubility | 0.32 g/L (Predicted) |

| logP (Octanol-Water Partition Coefficient) | 0.74, 1.34, 1.6 (Predicted) |

| pKa (Predicted) | 11.96 ± 0.46, 14.77 |

| Vapor Pressure | Not available |

| Solubility in Organic Solvents | Slightly soluble in Chloroform, DMSO, Methanol[4][5] |

Mechanism of Action: Acetylcholinesterase Inhibition

Similar to other carbamate pesticides, this compound's primary mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The inhibition of AChE by this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. This inhibition is reversible as the carbamylated enzyme can undergo hydrolysis, albeit at a slower rate than the deacetylation of the natural substrate.[3]

Metabolism and Environmental Fate

This compound is a metabolic product of methiocarb. The metabolism of methiocarb primarily occurs in the liver through sulfoxidation.[2] Methiocarb is first oxidized to methiocarb sulfoxide, which is then further oxidized to form this compound. Another degradation pathway for methiocarb and its metabolites is hydrolysis, which cleaves the carbamate ester bond to form the corresponding phenols.[1][6] In soil, the half-life of this compound phenol (B47542) is approximately 20 days.

Toxicological Profile

This compound is considered to be significantly less acutely toxic than its parent compound, methiocarb, and the intermediate metabolite, methiocarb sulfoxide.[1]

Table 3: Acute Oral Toxicity Data

| Compound | Species | LD50 | Reference |

| This compound | Rat | > 1,000 mg/kg | |

| Methiocarb | Rat | 14 - 30 mg/kg | |

| Methiocarb Sulfoxide | Rat | 42 mg/kg | [1] |

Symptoms of acute exposure to high doses of carbamates, including methiocarb and its metabolites, are consistent with cholinergic crisis and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, muscle fasciculations, paralysis, and respiratory failure can occur.

Experimental Protocols

Synthesis of this compound

This compound is not typically synthesized directly but is formed via the oxidation of methiocarb. The synthesis of the parent compound, methiocarb, is achieved by the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate. Subsequent oxidation of methiocarb, for instance using an oxidizing agent like hydrogen peroxide or a peroxy acid in a suitable solvent, would yield methiocarb sulfoxide, which can be further oxidized to this compound under controlled conditions. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A common and effective method for the determination of this compound in various matrices such as food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol:

-

Sample Homogenization: A representative sample (e.g., 10-15 g of fruit or soil) is homogenized.

-

Extraction:

-

A subsample (e.g., 10 g) is weighed into a 50 mL centrifuge tube.

-

10 mL of acetonitrile (B52724) is added.

-

The tube is shaken vigorously for 1 minute.

-

A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

-

The tube is shaken again for 1 minute and then centrifuged.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences) and magnesium sulfate.

-

The tube is vortexed for 30 seconds and then centrifuged.

-

-

LC-MS/MS Analysis:

-

The final extract is filtered and injected into the LC-MS/MS system.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

-

Mass Spectrometric Detection: The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Quantification Transition: m/z 258 → 107

-

Confirmation Transition: m/z 258 → 202

-

-

Conclusion

This compound, a primary metabolite of the pesticide methiocarb, is an acetylcholinesterase inhibitor, although with lower acute toxicity than its parent compound. Understanding its chemical properties, metabolic pathways, and toxicological profile is essential for assessing the overall risk associated with the use of methiocarb. The analytical methods outlined in this guide, particularly QuEChERS followed by LC-MS/MS, provide a robust framework for the sensitive and selective determination of this compound in complex matrices, which is critical for regulatory monitoring and scientific research.

References

Methiocarb Sulfone: A Comprehensive Technical Guide to its Role as a Metabolite of Methiocarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of methiocarb (B1676386) sulfone, a key metabolite of the carbamate (B1207046) pesticide methiocarb. The document details the metabolic pathways leading to the formation of methiocarb sulfone, its chemical and physical properties, and its toxicological significance. Comprehensive experimental protocols for the extraction, detection, and quantification of methiocarb and its metabolites from various matrices are provided, alongside a curated summary of relevant quantitative data. This guide is intended to serve as a critical resource for researchers and professionals involved in environmental science, toxicology, and drug development, offering detailed methodologies and data to support further investigation and risk assessment.

Introduction

Methiocarb, a carbamate pesticide, has been widely used as an insecticide, molluscicide, and bird repellent.[1][2] Its environmental fate and toxicological profile are of significant interest due to its potential impact on non-target organisms and ecosystems. A crucial aspect of understanding the environmental and biological impact of methiocarb is the study of its metabolites, which can exhibit varying degrees of toxicity and persistence.

This guide focuses on this compound, a major oxidation product of methiocarb. The transformation of methiocarb to this compound occurs in various environmental compartments and biological systems, including soil, water, plants, and mammalian liver.[1][3] Understanding the formation, detection, and toxicity of this compound is essential for a comprehensive risk assessment of methiocarb.

Metabolic Pathways of Methiocarb

The biotransformation of methiocarb primarily involves oxidation of the sulfur atom, leading to the formation of methiocarb sulfoxide (B87167) and subsequently this compound.[1][3] This process is catalyzed by various enzymes, including flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) enzymes in the liver.[3][4]

The primary metabolic transformations of methiocarb can be summarized as follows:

-

Sulfoxidation: The initial and major metabolic step is the oxidation of the sulfide (B99878) group of methiocarb to form methiocarb sulfoxide.[1][3]

-

Further Oxidation: Methiocarb sulfoxide can be further oxidized to form this compound.[1][3]

-

Hydrolysis: Both methiocarb and its oxidized metabolites can undergo hydrolysis of the carbamate ester linkage, leading to the formation of their corresponding phenols (e.g., methiocarb phenol (B47542), methiocarb sulfoxide phenol, and this compound phenol).[1]

dot

Physicochemical Properties

A summary of the key physicochemical properties of methiocarb and its sulfone metabolite is presented in Table 1.

Table 1: Physicochemical Properties of Methiocarb and this compound.

| Property | Methiocarb | This compound |

|---|---|---|

| CAS Number | 2032-65-7[5] | 2179-25-1[6] |

| Molecular Formula | C₁₁H₁₅NO₂S | C₁₁H₁₅NO₄S[6] |

| Melting Point | 121 °C[5] | Not Available |

| Water Solubility | Not specified | Not specified |

| LogP | Not specified | Not specified |

Quantitative Data

Toxicological Data

The acute toxicity of methiocarb and its metabolites varies. Methiocarb sulfoxide has been reported to be more toxic than the parent compound in some cases, while this compound is generally considered less toxic.[7]

Table 2: Acute Oral Toxicity Data.

| Compound | Species | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Methiocarb | Rat | 14-30 | [5] |

| Methiocarb | Dog | 10 | [1] |

| Methiocarb | Mouse | 25 | [1] |

| Methiocarb | Guinea Pig | 40 | [1] |

| Methiocarb Sulfoxide | Rat | 42 | [8][9] |

| This compound | Rat | > 1000 | [6] |

| this compound Phenol | Rat | > 2000 |[10] |

Table 3: No-Observed-Adverse-Effect-Level (NOAEL) Data.

| Compound | Species | Route | NOAEL (mg/kg/day) | Study Duration | Basis of Effect | Reference |

|---|---|---|---|---|---|---|

| Methiocarb | Rat | Oral | 3.3 | 2 years | Cholinesterase inhibition | [1][5] |

| Methiocarb | Rabbit | Dermal | 150 | - | Reduction of food consumption | [1] |

| Methiocarb | Dog | Oral | 0.125 | - | Cholinesterase inhibition |[5] |

Environmental Fate

The persistence of methiocarb and its metabolites in the environment is influenced by factors such as soil type, pH, and microbial activity.

Table 4: Half-life in Soil.

| Compound | Half-life (days) | Reference |

|---|---|---|

| Methiocarb | 1.5 | [1] |

| Methiocarb Sulfoxide | 6 | [1] |

| Methiocarb Sulfoxide Phenol | 2 | [1] |

| this compound Phenol | 20 |[1] |

Analytical Recoveries

The efficiency of analytical methods for extracting methiocarb and its metabolites is crucial for accurate quantification.

Table 5: Recovery Rates using QuEChERS Method in Bananas.

| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|

| Methiocarb | 95.2 | 1.9 | [11][12] |

| Methiocarb Sulfoxide | 92.0 | 1.8 | [11][12] |

| this compound | 84.0 | 3.9 |[11][12] |

Experimental Protocols

QuEChERS Method for Extraction from Soil

This protocol is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies for pesticide residue analysis in soil.[13][14]

dot

Materials:

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Acetonitrile (ACN)

-

QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Extraction: a. Add 10 mL of acetonitrile to the tube. b. Shake vigorously for 5 minutes. c. Add the contents of a QuEChERS extraction salt packet. d. Immediately shake for another 2 minutes. e. Centrifuge at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a dSPE tube. b. Vortex for 1 minute. c. Centrifuge at a high relative centrifugal force (rcf) for 2 minutes.

-

Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. The extract is now ready for analysis by LC-MS/MS.

In Vitro Metabolism Assay using Rat Liver Microsomes

This protocol provides a general framework for assessing the metabolism of methiocarb to this compound using rat liver microsomes.[3][4][15]

Materials:

-

Pooled rat liver microsomes

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Methiocarb stock solution

-

Ice-cold acetonitrile

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Rat liver microsomes (e.g., 0.5 mg/mL protein concentration)

-

Methiocarb (e.g., 1-10 µM final concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2-3 times the incubation volume).

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean tube for analysis of the parent compound (methiocarb) and the formation of metabolites (methiocarb sulfoxide and this compound) by LC-MS/MS.

LC-MS/MS Analysis

The following are typical parameters for the analysis of methiocarb and its metabolites by liquid chromatography-tandem mass spectrometry.

dot

Table 6: Example LC-MS/MS Parameters.

| Parameter | Setting |

|---|---|

| LC Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analytes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions (m/z) | |

| Methiocarb | Precursor: 226 -> Product: 169 (quantifier), 121 (qualifier)[16] |

| Methiocarb Sulfoxide | Precursor: 242 -> Product: 185 (quantifier), 170 (qualifier)[16] |

| this compound | Precursor: 258 -> Product: 107 (quantifier), 202 (qualifier)[16] |

Conclusion

This compound is a significant metabolite of methiocarb, formed through oxidative processes in both environmental and biological systems. Its toxicological profile, while generally less potent than its parent compound and sulfoxide intermediate, necessitates its inclusion in comprehensive risk assessments of methiocarb. The analytical methods and protocols detailed in this guide provide a robust framework for the accurate detection and quantification of this compound and related compounds. The curated quantitative data offers a valuable resource for researchers in toxicology, environmental science, and drug development, facilitating further studies on the fate and effects of this important metabolite.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. thurstoncountywa.gov [thurstoncountywa.gov]

- 3. Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. apvma.gov.au [apvma.gov.au]

- 8. hpc-standards.com [hpc-standards.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. This compound phenol [sitem.herts.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of methiocarb and its degradation products, methiocarb sulfoxide and this compound, in bananas using QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. unitedchem.com [unitedchem.com]

- 15. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

An In-depth Technical Guide on the Mechanism of Action of Methiocarb Sulfone on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its metabolites are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a detailed examination of the mechanism of action of methiocarb sulfone, a key metabolite, on acetylcholinesterase. The document outlines the biochemical interaction, presents available kinetic data for methiocarb and its metabolites, details a comprehensive experimental protocol for assessing acetylcholinesterase inhibition, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Methiocarb is a broad-spectrum carbamate pesticide that has been utilized for its insecticidal, molluscicidal, and avicidal properties.[1] Its mode of action, like other carbamates, is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2]

Methiocarb is metabolized in vivo to several products, including methiocarb sulfoxide (B87167) and this compound.[3] These metabolites may also possess inhibitory activity against AChE. Understanding the specific interactions of these metabolites, particularly this compound, with AChE is crucial for a comprehensive toxicological assessment and for the development of potential therapeutic interventions.

Mechanism of Action: Reversible Carbamoylation

The primary mechanism by which this compound and other carbamates inhibit acetylcholinesterase is through the reversible carbamoylation of the serine residue within the active site of the enzyme.[2] This process can be broken down into two main steps:

-

Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate inhibitor initially binds to the active site of AChE, forming a non-covalent Michaelis-Menten complex.

-

Carbamoylation of the Active Site: The carbamate then reacts with the hydroxyl group of the active site serine (Ser203 in human AChE), transferring its carbamoyl (B1232498) moiety to the enzyme. This results in a carbamoylated enzyme that is temporarily inactive.

Unlike organophosphates, which cause quasi-irreversible phosphorylation of the enzyme, the carbamoyl-enzyme bond is susceptible to hydrolysis. The rate of this decarbamoylation, however, is significantly slower than the rate of deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis. This slow regeneration of the active enzyme is the basis for the inhibitory effect of carbamates.[4]

Quantitative Data on Acetylcholinesterase Inhibition

| Compound | Enzyme Source | Kinetic Parameter | Value | Reference |

| Methiocarb | Rat Liver Microsomes | ki | Not explicitly stated, but racemic methiocarb sulfoxide was slightly less inhibitory than methiocarb. | [5] |

| Racemic Methiocarb Sulfoxide | Rat Liver Microsomes | ki | 0.216 µM-1.min-1 | [5] |

| Methiocarb Sulfoxide (Enantiomer A) | Rat Liver Microsomes | Bimolecular Rate Constant | 0.054 µM-1.min-1 | [5] |

| Methiocarb Sulfoxide (Enantiomer B) | Rat Liver Microsomes | Bimolecular Rate Constant | 0.502 µM-1.min-1 | [5] |

Note: The bimolecular rate constant (often denoted as ki or k2) reflects the overall inhibitory potency, incorporating both the initial binding and the carbamoylation steps. A higher value indicates greater potency. The significant difference in the inhibitory activity between the two enantiomers of methiocarb sulfoxide highlights the stereoselectivity of the interaction with acetylcholinesterase.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining the in vitro inhibition of acetylcholinesterase is the colorimetric method developed by Ellman et al. (1961). The following protocol is a detailed methodology that can be adapted for the evaluation of this compound.

4.1. Principle

The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the acetylcholinesterase activity.

4.2. Materials and Reagents

-

Acetylcholinesterase (e.g., from electric eel, human erythrocytes, or recombinant)

-

This compound (or other test inhibitors)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., DMSO, ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

4.3. Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

-

ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.

-

Acetylcholinesterase Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the assay will need to be optimized to provide a linear rate of reaction for at least 10 minutes.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to obtain a range of inhibitor concentrations for testing.

4.4. Assay Procedure

-

Plate Setup: In a 96-well microplate, add the following to triplicate wells:

-

Blank: 200 µL of phosphate buffer.

-

Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the inhibitor.

-

Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the this compound solution at various concentrations.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: To each well, add 10 µL of the DTNB solution followed by 10 µL of the ATCh solution to initiate the enzymatic reaction.

-

Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

4.5. Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

-

Determine the inhibition constant (Ki): To determine the type of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

Signaling Pathway

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H15NO4S | CID 16589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective sulfoxidation of the pesticide methiocarb by flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases of rat liver microsomes. Anticholinesterase activity of the two sulfoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Methiocarb Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386) sulfone is a significant metabolite of the carbamate (B1207046) insecticide methiocarb. Understanding its environmental fate and degradation is crucial for a comprehensive assessment of the environmental impact of methiocarb use. This technical guide provides an in-depth overview of the formation, degradation pathways, and persistence of methiocarb sulfone in various environmental compartments. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to facilitate a thorough understanding of the environmental behavior of this compound.

Formation of this compound

This compound is not typically applied directly to the environment but is formed through the oxidation of its parent compound, methiocarb. This transformation occurs in soil, water, and within living organisms. The primary pathway involves a two-step oxidation process:

-

Oxidation to Methiocarb Sulfoxide (B87167): Methiocarb is first oxidized at the sulfur atom to form methiocarb sulfoxide.

-

Oxidation to this compound: Methiocarb sulfoxide is further oxidized to form this compound.

This process is a key aspect of methiocarb's metabolism and environmental degradation.[1]

Environmental Degradation Pathways

The environmental degradation of this compound, like its parent compound, is influenced by a combination of biotic and abiotic processes. The primary degradation pathways include hydrolysis and microbial metabolism.

Abiotic Degradation

Hydrolysis: The carbamate ester linkage in this compound is susceptible to hydrolysis, a chemical breakdown process involving reaction with water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Generally, hydrolysis is faster under alkaline conditions.[2] While specific hydrolysis data for this compound is limited, studies on the parent compound, methiocarb, show a significantly faster degradation at higher pH. For instance, the hydrolysis half-life of methiocarb is over a year at pH 4, around 35 days at pH 7, and decreases to just 6 hours at pH 9. It is anticipated that this compound exhibits similar pH-dependent hydrolysis. The primary hydrolysis product of this compound is This compound phenol .

Biotic Degradation

Soil Metabolism: Microbial communities in the soil play a crucial role in the degradation of methiocarb and its metabolites. In aerobic soil environments, methiocarb is microbially oxidized to methiocarb sulfoxide and subsequently to this compound. This compound is then further metabolized, primarily through hydrolysis, to this compound phenol.[1][3] While a specific degradation half-life for this compound in soil is not well-documented in the available literature, the half-life of its degradation product, this compound phenol, has been reported to be approximately 20 days in soil.[1]

Data on Environmental Persistence

Quantitative data on the environmental persistence of this compound is scarce. Most studies have focused on the parent compound, methiocarb, and its overall residue dissipation. The table below summarizes the available half-life data for methiocarb and its related metabolites. It is important to note the absence of a specific half-life for this compound.

| Compound | Matrix | Half-life (t½) | Conditions | Reference |

| Methiocarb | Soil | 1.5 days | Aerobic | [1] |

| Methiocarb Sulfoxide | Soil | 6 days | Aerobic | [1] |

| This compound | Soil | Data not available | - | - |

| Methiocarb Phenol | - | - | - | - |

| Methiocarb Sulfoxide Phenol | Soil | 2 days | Aerobic | [1] |

| This compound Phenol | Soil | 20 days | Aerobic | [1] |

| Methiocarb | Water | < 1 day | pH 9 | [2] |

| Methiocarb | Water | ~28-35 days | pH 7 | [1][2] |

| Methiocarb | Water | > 1 year | pH 4 | [2] |

Experimental Protocols

The study of the environmental fate and degradation of this compound involves various experimental methodologies. Below are detailed protocols for key experiments.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This protocol outlines a laboratory experiment to assess the rate and route of degradation of this compound in aerobic soil.

Objective: To determine the aerobic degradation half-life (DT50) and identify the major degradation products of this compound in soil.

Materials:

-

Test substance: Radiolabeled ([14C]) or non-radiolabeled this compound of known purity.

-

Soils: A minimum of three different soil types with varying textures, organic carbon content, and pH.

-

Incubation vessels: Biometer flasks or a flow-through system equipped to trap volatile organic compounds and 14CO2.

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) with a radio-detector and/or a mass spectrometer (LC-MS), Gas Chromatography (GC) where applicable, and Liquid Scintillation Counter (LSC).

Procedure:

-

Soil Preparation: Freshly collected soils are sieved (e.g., to <2 mm) and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Application of Test Substance: The test substance is applied to the soil samples at a concentration relevant to its expected environmental concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) under aerobic conditions. A continuous flow of humidified air is passed through the incubation vessels.

-

Sampling: Duplicate or triplicate soil samples are taken at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile (B52724), methanol) to recover the parent compound and its degradation products. Multiple extractions may be necessary to ensure high recovery.

-

Analysis: The extracts are analyzed by HPLC-radio-detector and/or LC-MS to identify and quantify the parent compound and its metabolites. The volatile traps are also analyzed for 14CO2 and other volatile degradation products.

-

Data Analysis: The concentration of this compound and its degradation products over time is used to calculate the degradation kinetics and the half-life (DT50) of the parent compound.

Analytical Method for this compound and its Metabolites in Soil and Water (LC-MS/MS)

This protocol describes a common analytical method for the quantification of this compound and its related compounds in environmental samples.

Objective: To accurately quantify the concentration of methiocarb, methiocarb sulfoxide, and this compound in soil and water samples.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

Sample Preparation (Soil):

-

Extraction: A known weight of the soil sample (e.g., 10 g) is extracted with a suitable solvent mixture (e.g., acetonitrile/water).

-

Clean-up: The extract is subjected to a clean-up procedure to remove interfering matrix components. This may involve techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE).

-

Concentration and Reconstitution: The cleaned extract is concentrated and reconstituted in a solvent compatible with the LC-MS/MS analysis.

Sample Preparation (Water):

-

Extraction: A known volume of the water sample is extracted using liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or by passing it through an SPE cartridge.

-

Concentration and Reconstitution: The extract is concentrated and reconstituted in an appropriate solvent.

LC-MS/MS Analysis:

-

Chromatographic Separation: The sample extract is injected into the LC system, where the analytes are separated on a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like water, methanol, or acetonitrile with additives like formic acid is typically used.

-

Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Visualizations

Degradation Pathway of Methiocarb

Caption: Proposed degradation pathway of Methiocarb in the environment.

Experimental Workflow for Aerobic Soil Metabolism Study

Caption: General workflow for an aerobic soil metabolism study.

Conclusion

This compound is a key metabolite in the environmental degradation of methiocarb. Its formation via oxidation and subsequent degradation, primarily through hydrolysis to this compound phenol, are critical processes influencing the overall environmental impact of the parent compound. While the degradation pathways are generally understood, there is a notable lack of specific quantitative data on the persistence of this compound itself in different environmental compartments. Further research focusing directly on the degradation kinetics of this compound is needed to refine environmental risk assessments. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting such investigations and for monitoring the presence of this metabolite in the environment.

References

Bioaccumulation Potential of Methiocarb Sulfone in Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of Methiocarb sulfone, a key metabolite of the carbamate (B1207046) pesticide Methiocarb. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support environmental risk assessment and further research.

Introduction: Methiocarb and its Sulfone Metabolite

Methiocarb is a carbamate pesticide that has been used as an insecticide, molluscicide, and bird repellent.[1] Like other carbamates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target organisms.[2][3] In the environment and within organisms, Methiocarb undergoes metabolic transformation, primarily through oxidation. This process converts Methiocarb into Methiocarb sulfoxide (B87167), which can be further oxidized to form this compound.[4] Both Methiocarb and its sulfone metabolite are recognized as cholinesterase inhibitors.[5] Due to its persistence relative to the parent compound, understanding the environmental fate and bioaccumulation potential of this compound is critical for a complete ecological risk assessment.

Quantitative Bioaccumulation Data

Direct experimental data on the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound are limited in publicly available literature. Regulatory assessments often consider the parent compound, Methiocarb, and its cholinesterase-inhibiting metabolites (including the sulfoxide and sulfone) together as a "total toxic residue."[6] The data available primarily focuses on the parent compound, Methiocarb, which serves as a proxy for initial uptake.

A key study on bluegill sunfish (Lepomis macrochirus) provides the most direct insight into the bioaccumulation of these related compounds.[7] While a whole-body BCF of 60-90 L/kg was determined based on total radioactivity from a 14C-labeled Methiocarb study, a critical finding was that only 6% of this residue consisted of the parent compound and its carbamate metabolites (sulfoxide and sulfone).[7] This indicates that while the substance is taken up by the organism, it is also rapidly and extensively metabolized. The majority of the accumulated radioactivity is associated with non-carbamate metabolites, which are likely more polar and more readily excreted.

The available quantitative data for the parent compound, Methiocarb, are summarized in the table below.

| Parameter | Value (L/kg) | Species | Tissue | Comments | Source |

| Bioconcentration Factor (BCF) | 75 | Lepomis macrochirus (Bluegill) | Whole Body | Experimentally derived value. Classified as low potential. | [2] |

| Bioconcentration Factor (BCF) | 60 - 90 | Lepomis macrochirus (Bluegill) | Whole Body | Based on total ¹⁴C radiolabel. Only 6% of residue identified as carbamates (Methiocarb, sulfoxide, sulfone). | [7] |

| Estimated Bioconcentration Factor (BCF) | 35 | - | - | Estimated from log Kow, suggesting moderate potential. | [3] |

Experimental Protocols

The determination of a substance's bioaccumulation potential in aquatic organisms is typically conducted following standardized guidelines, such as the OECD Test Guideline 305.

Bioaccumulation Test Protocol (Following OECD 305)

The OECD 305 guideline details the procedure for assessing bioaccumulation in fish through aqueous or dietary exposure.[8][9][10] The aqueous exposure method is most common for determining the bioconcentration factor (BCF).

Objective: To determine the BCF of a test substance by measuring its uptake and depuration in fish under controlled laboratory conditions.

Key Phases:

-

Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in a flow-through or semi-static system.[9][11] This phase typically lasts for 28 days, or until a steady state is reached, where the concentration of the substance in the fish remains constant.[9][11] Fish and water samples are taken at regular intervals and analyzed for the test substance.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, identical medium free of the test substance.[9][11] The concentration of the substance in the fish tissues is monitored over time as the organism eliminates it. This phase continues until the concentration has declined significantly (e.g., below 95% of the steady-state concentration).

Test Organisms: Common test species include Zebra fish (Danio rerio) and Bluegill (Lepomis macrochirus).[7][11]

Data Analysis:

-

Steady-State BCF (BCFss): Calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

Kinetic BCF (BCFk): Calculated from the uptake (k1) and depuration (k2) rate constants, assuming first-order kinetics. BCFk = k1 / k2.

The following diagram illustrates a generalized workflow for such an experiment.

Analytical Protocol for this compound Detection

Accurate quantification of this compound in environmental and biological matrices is essential for bioaccumulation studies. The standard method involves Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method: Development and Validation of a Method for the Determination of Methiocarb, Methiocarb Sulfoxide, and this compound in Water/Soil.[12][13][14]

Procedure Outline:

-

Extraction: The sample (water, soil, or homogenized tissue) is fortified with an internal standard. The analytes are extracted from the matrix using a suitable solvent (e.g., ethyl acetate).

-

Cleanup: The extract undergoes a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

Concentration: The cleaned extract is concentrated, evaporated to dryness, and reconstituted in a small volume of a suitable solvent like methanol.[12]

-

Analysis (LC-MS/MS): The final extract is injected into an LC-MS/MS system. The compounds are separated on a chromatography column and detected by the mass spectrometer. Specific mass transitions are used for quantification and confirmation of each analyte.

This method allows for the sensitive and selective measurement of Methiocarb and its key metabolites, including the sulfone, at low concentrations (e.g., Limit of Quantitation [LOQ] of 0.1 ppb in water).[14]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is critical for nervous system function, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.

By inhibiting AChE, this compound causes an accumulation of ACh in the synapse. This leads to continuous, uncontrolled stimulation of cholinergic receptors on the postsynaptic neuron or muscle cell, resulting in neurotoxicity.[5] The inhibition by carbamates is reversible, as the enzyme can slowly hydrolyze the carbamylated bond.[5][15]

The signaling pathway is visualized below.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. Methiocarb (Ref: OMS 93) [sitem.herts.ac.uk]

- 3. Methiocarb | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. This compound | C11H15NO4S | CID 16589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. apvma.gov.au [apvma.gov.au]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 11. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methiocarb Sulfone (CAS 2279-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386) sulfone (CAS 2279-25-1) is a significant metabolite of the carbamate (B1207046) pesticide methiocarb. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods for its detection, mechanism of action as a cholinesterase inhibitor, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and the assessment of its biological activity are included, alongside visualizations of key pathways and workflows to support research and drug development activities.

Chemical and Physical Properties

Methiocarb sulfone, with the IUPAC name (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate, is a solid substance. It is a metabolite of methiocarb, formed through the oxidation of the sulfur atom.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2279-25-1 | [2] |

| Molecular Formula | C₁₁H₁₅NO₄S | [3] |

| Molecular Weight | 257.31 g/mol | [3] |

| Appearance | White powder | |

| XLogP3 | 1.6 | [3] |

Synthesis

Experimental Protocol: General Synthesis of Sulfones from Sulfides

A common method for the oxidation of sulfides to sulfones involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst.[4]

Materials:

-

Methiocarb

-

Hydrogen peroxide (30%)

-

Niobium carbide or other suitable catalyst

-

Appropriate solvent (e.g., ethanol)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve methiocarb in a suitable solvent.

-

Add the catalyst to the solution.

-

Slowly add hydrogen peroxide to the reaction mixture, controlling the temperature as the reaction may be exothermic.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and remove the catalyst by filtration.

-

Extract the product from the reaction mixture using a suitable organic solvent.

-

Purify the crude product using techniques such as column chromatography to obtain pure this compound.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and stoichiometry of reagents, need to be optimized for the specific synthesis of this compound.

Analytical Methods

The detection and quantification of this compound are crucial for residue analysis in food and environmental samples. Methods such as Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method are commonly employed.[5][6]

QuEChERS Method for Banana Samples

This protocol describes the extraction of this compound from banana samples prior to analysis.[6]

Experimental Protocol: QuEChERS Extraction of this compound from Bananas

Materials:

-

Homogenized banana sample

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge and centrifuge tubes (50 mL)

Procedure:

-

Weigh 10 g of the homogenized banana sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis in Soil

This protocol outlines the instrumental analysis of this compound in soil extracts.[7]

Experimental Protocol: LC-MS/MS Analysis of this compound in Soil

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: m/z 258 → 107

-

Qualifier: m/z 258 → 202[7]

-

Procedure:

-

Prepare a calibration curve using standard solutions of this compound in a solvent that matches the final sample extract.

-

Inject the prepared sample extracts and standards into the LC-MS/MS system.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Caption: Workflow for the analysis of this compound in banana samples.

Mechanism of Action

This compound, like its parent compound, is a cholinesterase inhibitor. It acts by carbamoylating the active site of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). This inhibition is reversible but leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is a modification of the Ellman's method to determine the inhibitory activity of this compound on acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 25 µL of different concentrations of this compound solution to the test wells. Add 25 µL of the solvent for the control wells.

-

Add 25 µL of the AChE solution to all wells and incubate for 15 minutes at room temperature.

-

Add 50 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 50 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Toxicology

This compound is considered to be of toxicological concern due to its cholinesterase-inhibiting properties. Acute toxicity data is available for some species.

Table 2: Acute Toxicity of this compound

| Species | Route | Value | Reference |

| Rat | Oral LD50 | >1000 mg/kg | |

| Mouse | Oral LD50 | 52-58 mg/kg (for Methiocarb) |

It is important to note that the toxicity of this compound is reported to be much less than that of methiocarb and its other metabolite, methiocarb sulfoxide (B87167).

Metabolism and Environmental Fate

Methiocarb is metabolized in the liver and in the environment to form methiocarb sulfoxide and subsequently this compound through oxidation.[1][2]

Caption: Metabolic pathway of Methiocarb to this compound.

In soil, methiocarb and its metabolites undergo degradation. The half-life of this compound phenol (B47542) in soil is reported to be 20 days.[2] Methiocarb itself degrades more rapidly, with a half-life of 1.5 days in soil.[2] In water, the degradation of methiocarb is pH-dependent, with a half-life of about 28 days at pH 7.[2] While methiocarb has low mobility in soil, its sulfone metabolites are expected to be more mobile.

Conclusion

This compound is a key metabolite of the pesticide methiocarb, exhibiting a similar mechanism of action as a cholinesterase inhibitor, although with reportedly lower acute toxicity. Its presence in food and environmental samples necessitates reliable analytical methods for its detection and quantification. This technical guide provides a foundational understanding of this compound for researchers and professionals, offering detailed protocols and data to support further investigation and risk assessment. Further research is warranted to fully elucidate its toxicological profile and environmental impact.

References

- 1. Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methiocarb - Wikipedia [en.wikipedia.org]

- 3. Methiocarb | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. Determination of methiocarb and its degradation products, methiocarb sulfoxide and this compound, in bananas using QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. epa.gov [epa.gov]

Microbial Degradation Pathways of Methiocarb Sulfone in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, has been utilized for its insecticidal, molluscicidal, and acaricidal properties. Its environmental fate is of significant interest due to potential impacts on non-target organisms and ecosystems. A key metabolite in the environmental degradation of methiocarb is methiocarb sulfone, formed through the oxidation of the parent compound in soil. Understanding the microbial degradation pathways of this compound is crucial for assessing its persistence, potential for bioaccumulation, and overall environmental risk. This technical guide provides a comprehensive overview of the microbial degradation of this compound in soil, detailing the metabolic pathways, summarizing quantitative data, and providing experimental protocols for its study.

Microbial Degradation Pathways of Methiocarb and Formation of this compound

The microbial degradation of methiocarb in soil is a multi-step process initiated by oxidation. Soil microorganisms, through enzymatic activities, transform methiocarb into methiocarb sulfoxide, which is subsequently oxidized to form this compound. This initial transformation is a critical step in the overall degradation cascade.

The primary microbial degradation pathway for this compound in soil is believed to proceed through the hydrolysis of the carbamate ester bond. This reaction is a common mechanism for the breakdown of carbamate pesticides by soil microorganisms and is catalyzed by carboxylesterase enzymes. The hydrolysis of this compound results in the formation of this compound phenol (B47542) and methylamine. While specific microorganisms capable of degrading this compound have not been extensively documented, it is likely that a diverse range of soil bacteria and fungi possessing carbamate-hydrolyzing enzymes are involved.

dot

Caption: Formation of this compound from Methiocarb in soil.

Proposed Microbial Degradation Pathway of this compound

Based on the degradation patterns of other carbamate pesticides and the identified metabolites of methiocarb, the following pathway for the microbial degradation of this compound is proposed:

-

Hydrolysis: The initial and rate-limiting step is the enzymatic hydrolysis of the carbamate ester linkage in this compound. This reaction is catalyzed by microbial carboxylesterases, yielding this compound phenol and methylamine.

-

Further Degradation: this compound phenol, a more polar and generally less toxic compound, can be further metabolized by soil microorganisms. The aromatic ring of the phenol is susceptible to cleavage by microbial dioxygenase enzymes, leading to the formation of aliphatic acids. These smaller organic molecules can then enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water. Methylamine can be utilized by various microorganisms as a source of carbon and nitrogen.

dot

Photodegradation of Methiocarb Sulfone in Aquatic Environments: An In-depth Technical Guide

Disclaimer: Direct comprehensive studies on the photodegradation of methiocarb (B1676386) sulfone in aquatic environments are limited in publicly available scientific literature. This guide provides a detailed overview based on the photodegradation of its parent compound, methiocarb, and the known formation of methiocarb sulfone as a metabolite. The experimental protocols and degradation pathways described are primarily for methiocarb and serve as a foundational reference for studying this compound.

Introduction

Methiocarb, a carbamate (B1207046) pesticide, and its metabolites, including this compound, are of environmental interest due to their potential presence in aquatic systems. This compound is formed through the oxidation of methiocarb, a process that can be influenced by environmental factors such as sunlight. Understanding the photodegradation of this compound is crucial for assessing its environmental persistence and potential ecological impact. This technical guide synthesizes the available information on the formation of this compound and the photodegradation of the parent compound, methiocarb, in aquatic environments, providing a framework for researchers, scientists, and drug development professionals.

Formation and Environmental Fate of Methiocarb and its Metabolites

Methiocarb in the environment can undergo several degradation processes, including hydrolysis and photodegradation. The primary transformation products of methiocarb include methiocarb sulfoxide (B87167) and this compound.[1][2][3] In plants, the major metabolites have been identified as methiocarb sulfoxide and methiocarb sulfoxide phenol.[4] The environmental fate of methiocarb in water and soil is determined by metabolites formed through anaerobic and aerobic degradation, photolysis, adsorption, and leaching.[4]

Quantitative Data on Degradation

The following table summarizes the available quantitative data on the degradation of methiocarb and its related compounds in various environmental matrices. It is important to note the absence of specific photodegradation half-life data for this compound in aquatic environments.

| Compound | Matrix | Degradation Process | Half-life (t½) | Conditions | Reference |

| Methiocarb | Water | Hydrolysis | >1 year | pH 4, 22°C | [1] |

| Methiocarb | Water | Hydrolysis | <35 days | pH 7, 22°C | [1] |

| Methiocarb | Water | Hydrolysis | 6 hours | pH 9, 22°C | [1] |

| Methiocarb | Water | Photodegradation | 6-16 days | Varies with season and latitude | [1] |

| Methiocarb | Soil | Degradation | 1.5 days | - | [5] |

| Methiocarb Sulfoxide | Soil | Degradation | 6 days | - | [5] |

| Methiocarb Sulfoxide Phenol | Soil | Degradation | 2 days | - | [5] |

| This compound Phenol | Soil | Degradation | 20 days | - | [5] |

Experimental Protocols for Photodegradation Studies

General Experimental Setup for Aquatic Photolysis

A typical experimental setup for determining the photodegradation of a pesticide in an aquatic environment involves the following steps:

-

Preparation of Test Solutions:

-

Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent like acetonitrile (B52724) or methanol.[6]

-

Fortify sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) or natural water samples with the test compound to achieve the desired initial concentration.[6]

-

-

Irradiation:

-

Use a light source that simulates natural sunlight, such as a xenon arc lamp with filters to mimic the solar spectrum at the Earth's surface.

-

Maintain a constant temperature using a water bath or other temperature-control system.

-

Include dark controls wrapped in opaque material to assess abiotic degradation processes other than photodegradation.

-

-

Sampling and Analysis:

-

Collect samples from the irradiated and dark control solutions at predetermined time intervals.

-

Analyze the samples for the concentration of the parent compound and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[4][6]

-

-

Data Analysis:

-

Determine the degradation kinetics, typically by plotting the natural logarithm of the concentration versus time.

-

Calculate the photodegradation rate constant and the half-life of the compound.

-

Analytical Methodology

The quantitative determination of methiocarb and its transformation products, methiocarb sulfoxide and this compound, in water can be achieved using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[4] An independent laboratory validation of a method for this purpose found it to be quantitative for the analytes at a limit of quantitation (LOQ) of 0.1 ppb.[4]

Visualizations

Signaling Pathways and Workflows

Caption: Proposed photodegradation pathway of methiocarb to this compound.

Caption: General experimental workflow for a photodegradation study.

Conclusion

While direct data on the photodegradation of this compound in aquatic environments is scarce, its formation from the parent compound, methiocarb, is established. The photodegradation of methiocarb proceeds through oxidation to methiocarb sulfoxide and subsequently to this compound. The persistence of this compound will be influenced by factors such as pH, the presence of photosensitizers, and the intensity of solar radiation. The experimental protocols and degradation pathways outlined in this guide for methiocarb provide a solid foundation for future research dedicated to elucidating the specific aquatic fate of this compound. Further studies are essential to accurately assess the environmental risk posed by this metabolite.

References

- 1. Methiocarb | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bayer.com [bayer.com]

- 3. Degradation of methiocarb by monochloramine in water treatment: kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methiocarb - Wikipedia [en.wikipedia.org]

- 5. apvma.gov.au [apvma.gov.au]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methiocarb Sulfone

Introduction

Methiocarb (B1676386) is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and acaricide.[1][2] In the environment and biological systems, methiocarb can be oxidized to form two primary metabolites: methiocarb sulfoxide (B87167) and methiocarb sulfone.[3] this compound, being a metabolite of toxicological concern, is often included in residue monitoring programs for food and environmental samples.[1][4] Due to the potential health risks associated with pesticide residues, sensitive and reliable analytical methods are crucial for the detection and quantification of this compound.[1] These application notes provide detailed protocols for the analysis of this compound in various matrices, targeting researchers, scientists, and professionals in drug development and food safety.

Overview of Analytical Methods

The determination of methiocarb and its metabolites, including this compound, is predominantly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is generally preferred over gas chromatography (GC) due to the thermolabile nature of carbamates.[5]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the analysis of this compound.[5] It offers high sensitivity and selectivity, allowing for the detection of trace levels in complex matrices such as water, soil, and food products.[6][7][8]

-

Liquid Chromatography with Photodiode Array Detection (LC-PAD): This method provides a more accessible alternative to LC-MS/MS. While less sensitive, it can be effectively used for matrices with higher residue levels, often coupled with efficient sample preparation techniques like QuEChERS.[9][10]

-

Sample Preparation: Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10][11]

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Water and Soil

This protocol is based on validated methods for the determination of methiocarb and its metabolites in environmental samples.[6][7]

1. Sample Preparation and Extraction (Water)

- To a 250 mL water sample, add an appropriate volume of a mixed stock solution of methiocarb, methiocarb sulfoxide, and this compound for fortification (if required for recovery studies).

- Perform a liquid-liquid extraction by adding 50 mL of ethyl acetate (B1210297) and shaking vigorously. Allow the layers to separate.

- Collect the organic (ethyl acetate) layer. Repeat the extraction two more times with fresh ethyl acetate.

- Combine the ethyl acetate extracts and roto-evaporate to approximately 5 mL at 30°C.[6]

- Transfer the concentrated extract to a 15 mL glass tube. Rinse the flask with 5 mL of ethyl acetate and add it to the tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[6]

- Reconstitute the residue in 1.0 mL of methanol. Sonicate to ensure complete dissolution.[6]

- Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. Due to the instability of this compound, it is recommended to analyze the sample on the same day it is prepared.[6]

2. Sample Preparation and Extraction (Soil)

- Weigh 20 g of soil into a 125 mL plastic bottle.

- Add 40 mL of acetone (B3395972) and 10 mL of water. Shake for a specified time to extract the analytes.[7]

- Filter the extract.

- The subsequent steps involve solid-phase extraction (SPE) for cleanup. Load the extract onto a prepared SPE cartridge.[7]

- Elute the analytes and collect the eluate.

- Evaporate the eluate to dryness at approximately 30°C and reconstitute the residue in 2.50 mL of methanol.[7]

- Sonicate to dissolve the residues and transfer to an autosampler vial for LC-MS/MS analysis.[7]

3. LC-MS/MS Conditions

- LC System: Agilent 1290 Infinity II or equivalent.[12]

- Column: C18 reverse-phase column (e.g., XBridge C18, 3.5 µm, 2.1x50 mm).[13]

- Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid in water.

- Mobile Phase B: 2 mM ammonium formate with 0.01% formic acid in methanol.

- Gradient: A suitable gradient to separate this compound from its parent compound and other metabolites.

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490).[12]

- Ionization Mode: Electrospray Ionization (ESI), Positive.[13]

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions for this compound:

- Quantitation: m/z 258 → 107[6]

- Confirmation: m/z 258 → 202[6]

4. Calibration

- Prepare matrix-matched calibration standards to compensate for matrix effects.[7]

- A typical calibration range is from 2 ng/mL to 100 ng/mL.[6]

- Use a 1/x weighted linear regression for quantification.[6]

Protocol 2: QuEChERS Method for this compound in Bananas

This protocol is adapted from a method developed for the analysis of methiocarb and its degradation products in bananas.[9][10]

1. Sample Preparation (QuEChERS Extraction)

- Homogenize a representative sample of banana (pulp or peel).

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).[12]

- Add internal standards if necessary.

- Shake vigorously for 1 minute.

- Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

- Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

- Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

- Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-PAD Conditions

- LC System: Standard HPLC system with a Photodiode Array Detector.

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water is typically used.

- Detection: Monitor at the wavelength of maximum absorbance for this compound.

- Quantification: Use an external calibration curve prepared in the solvent. A linear range of 0.5–10 mg L⁻¹ has been reported.[9][10]

Data Presentation

Table 1: Quantitative Data for this compound Analysis by LC-MS/MS

| Matrix | Fortification Level | Average Recovery (%) | RSD (%) | LOQ | LOD | Reference |

| Water | 0.1 ppb (LOQ) | - | - | 0.1 ppb | ~0.02 ppb | [6] |

| Water | 1 ppb (10x LOQ) | - | - | - | - | [6] |

| Soil | 1.00 µg/kg (LOQ) | 90.5 | 6.8 | 1.00 µg/kg | - | [7] |

| Soil | 10.0 µg/kg (10x LOQ) | 92.5 | 4.1 | - | - | [7] |

| Animal Products (Chicken, Pork, Beef, Egg, Milk) | 0.005 mg/kg (LOQ) | 76.4 - 118.0 | ≤10.0 | 0.005 mg/kg | 0.0016 mg/kg | [8] |

| Animal Products (Chicken, Pork, Beef, Egg, Milk) | 0.01 mg/kg (2x LOQ) | 76.4 - 118.0 | ≤10.0 | - | - | [8] |

| Animal Products (Chicken, Pork, Beef, Egg, Milk) | 0.05 mg/kg (10x LOQ) | 76.4 - 118.0 | ≤10.0 | - | - | [8] |

Table 2: Quantitative Data for this compound Analysis by LC-PAD

| Matrix | Fortification Level | Average Recovery (%) | RSD (%) | Linearity Range | Reference |

| Banana | 0.1 mg/kg | 84.0 | 3.9 | 0.5 - 10 mg L⁻¹ | [9][10] |

Visualizations

Caption: Metabolic pathway of Methiocarb to its sulfoxide and sulfone metabolites.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: QuEChERS sample preparation workflow for food matrices.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]